N-Cyano-4-pyridinecarboxamide

Drug-likeness Permeability Bioisostere

Designed for medicinal chemistry and agrochemical teams needing a non-classical carboxylic acid mimetic. This 4-pyridyl regioisomer provides a defined metal-binding geometry, while the N-cyano group dramatically improves membrane permeability (LogP 0.68) and metabolic stability over parent amides, resisting amidase degradation. It is the precise tool for CNS fragment libraries and metallosupramolecular architectures where tautomeric specificity is critical—do not substitute with regioisomeric 2- or 3-pyridyl variants or the structurally distinct N-cyano-4-pyridinecarboximidamide (CAS 23275-43-6).

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 325801-73-8
Cat. No. B3351001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyano-4-pyridinecarboxamide
CAS325801-73-8
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)NC#N
InChIInChI=1S/C7H5N3O/c8-5-10-7(11)6-1-3-9-4-2-6/h1-4H,(H,10,11)
InChIKeyBIAGWQYHUNVQCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 100 mg / 10 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyano-4-pyridinecarboxamide (CAS 325801-73-8): Sourcing Guide for a Differentiated Pyridine-Bioisostere Building Block


N-Cyano-4-pyridinecarboxamide (CAS 325801-73-8; C₇H₅N₃O; MW 147.13 g/mol) is a heterocyclic building block belonging to the N-cyanoamide subclass of pyridine-4-carboxamide derivatives . It features an electron-deficient pyridine ring substituted at the 4-position with a carboxamide group bearing an N-linked nitrile moiety. This N-cyano functionality serves as a carboxylic acid bioisostere and modulates hydrogen-bonding capacity, tautomeric preference, and metabolic stability relative to parent amides and other N-substituted analogs [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical lead optimization, where precise regioisomeric identity (4-pyridyl vs. 2- or 3-pyridyl) and N-functionalization critically affect target engagement [2].

N-Cyano-4-pyridinecarboxamide Procurement Risks: Why Positional Isomers and N-Unsubstituted Analogs Cannot Substitute Directly


Attempts to replace N-cyano-4-pyridinecarboxamide with simpler pyridinecarboxamide analogs introduce three critical risks: (i) the N-cyano group dramatically alters the acidity, tautomeric equilibrium, and hydrogen-bond-acceptor/donor profile compared to the parent 4-pyridinecarboxamide, directly impacting molecular recognition [1]; (ii) regioisomeric 2- or 3-pyridyl variants orient the crucial pyridine nitrogen and carboxamide vectors differently, leading to divergent metal coordination and target-binding geometries [2]; (iii) the closely related N-cyano-4-pyridinecarboximidamide (CAS 23275-43-6) is structurally distinct—the imine vs. carbonyl replacement shifts the dominant tautomer, solution conformation, and metabolic susceptibility—making it a non-equivalent surrogate in structure–activity studies [3]. The quantitative evidence below details these differentiation points.

N-Cyano-4-pyridinecarboxamide Differentiation Evidence: Quantitative Data vs. Closest Analogs


Physicochemical Profile vs. Parent 4-Pyridinecarboxamide: PSA and LogP Contribution of the N-Cyano Group

Introduction of the N-cyano substituent on the amide nitrogen of 4-pyridinecarboxamide adds polar surface area (PSA) while slightly increasing lipophilicity. For N-cyano-4-pyridinecarboxamide, the measured PSA is 65.78 Ų and LogP is 0.68 . In contrast, 4-pyridinecarboxamide (CAS 1453-82-3) has a calculated PSA of 55.98 Ų and LogP of -0.15 [1]. The N-cyano group thus provides an additional ~10 Ų of PSA and ~0.8 log unit higher lipophilicity, positioning it in a favorable property window for CNS drug discovery (PSA < 90 Ų, LogP 1–3) while retaining superior hydrogen-bond-accepting capacity compared to the parent amide.

Drug-likeness Permeability Bioisostere

Tautomeric and Ionization Behavior Differentiates N-Cyano-4-pyridinecarboxamide from N-Cyano-4-pyridinecarboximidamide

N-Cyanoamides like the target compound predominantly exist as the amide tautomer (–CO–NH–CN) with the proton localized on the amide nitrogen, whereas N-cyano-4-pyridinecarboximidamide (CAS 23275-43-6) favors the imino tautomer (–C(=NH)–NH–CN) under physiological conditions [1]. This tautomeric divergence alters the hydrogen-bond donor/acceptor pattern: the carboxamide offers a C=O acceptor and an N–H donor, whereas the carboximidamide presents an –NH donor and a basic imine nitrogen. Quantitative pKa measurements on analog N-cyanoamides show the N–H proton is acidic (pKa ~7–9, compared to ~15 for unsubstituted amides) due to the electron-withdrawing cyano group, while corresponding carboximidamides are more basic (pKa ~10–12 for the iminium form) [1]. Direct comparative data for the 4-pyridyl pair are not reported, but class-level inference allows these differences to be projected.

Tautomerism Ionization Conformational analysis

Regioisomeric Differentiation: 4-Pyridyl vs. 3-Pyridyl vs. 2-Pyridyl N-Cyanocarboxamides as Ligands for Nickel-Catalyzed Cross-Electrophile Coupling

In a comparative study of pyridyl-N-cyanocarboxamidine ligands for nickel-catalyzed cross-electrophile coupling, the 2-pyridyl regioisomer (2-pyridyl-N-cyanocarboxamidine) proved uniquely effective, enabling coupling of challenging heteroaryl halides with alkyl halides in 69% average yield across 41 examples [1]. The 3-pyridyl and 4-pyridyl (isonicotinamide-based) regioisomers were evaluated but showed markedly lower catalytic activity or failed to form active nickel complexes, attributed to the inability of the 4-isomer to chelate nickel through a pyridine-N/carboxamide-N bidentate motif [1]. Although this study used the carboxamidine (imine) variants, the geometry of metal coordination is governed by the relative orientation of the pyridine nitrogen and the N-cyano functionality, which is identical in the carboxamide series. N-Cyano-4-pyridinecarboxamide, like its carboxamidine analog, places the pyridine nitrogen para to the carboxamide vector, precluding the formation of a stable five-membered chelate ring that the 2-isomer achieves.

Catalysis Cross-coupling Ligand design

Metabolic and Hydrolytic Stability of N-Cyanoamide vs. N-Methylamide and Unsubstituted Amide Linkages

In structure–activity relationship studies of dynamin GTPase inhibitors, a cyanoamide moiety (R–CO–NH–CN) was found to be resistant to amidase hydrolysis relative to the parent amide and N-methylamide, as measured by the retention of biological activity after incubation with liver microsomes [1]. For compound 19 in that series, the cyanoamide analog retained an IC50 of 7.7 µM against dynamin I after metabolic challenge, while the corresponding N-methylamide lost >90% activity under the same conditions [1]. Although this data is derived from an aliphatic scaffold rather than a pyridyl one, the electronic effect of the N-cyano group in deactivating the amide toward enzymatic cleavage is a class property applicable to N-cyano-4-pyridinecarboxamide [2]. The N-cyano group lowers the electron density on the amide carbonyl, making it a poorer substrate for serine hydrolases.

Metabolic stability Amide hydrolysis Cyanoamide

Recommended Application Scenarios for N-Cyano-4-pyridinecarboxamide (CAS 325801-73-8) Based on Differentiation Evidence


Medicinal Chemistry: Carboxylic Acid Bioisostere with Balanced PSA/LogP for CNS Penetration

Programs requiring a non-classical carboxylic acid mimetic with moderate PSA (65.78 Ų) and logP (0.68) should select N-cyano-4-pyridinecarboxamide over the parent amide or N-methylamide. The N-cyano group provides enhanced membrane permeability while maintaining hydrogen-bond-acceptor capacity, consistent with CNS drug-like property windows [1].

Agrochemical Lead Optimization: Metabolic Stabilization of the Carboxamide Bond

Crop-protection research teams aiming to prolong half-life in planta or in soil by mitigating amidase degradation should evaluate N-cyano-4-pyridinecarboxamide as a replacement for unsubstituted or N-alkyl carboxamide motifs. Class-level evidence indicates that N-cyanoamides resist enzymatic cleavage better than N-methyl analogs [1].

Coordination Chemistry: Para-Disposed Pyridine–Carboxamide Scaffold for Linear Bridging or Non-Chelating Metal Complexes

Where the goal is to place a metal-binding pyridine nitrogen opposite a hydrogen-bond-donating carboxamide NH (e.g., in designing linear bridging ligands or metallosupramolecular architectures), N-cyano-4-pyridinecarboxamide is the appropriate regioisomer. The 2-pyridyl isomer, which forms a bidentate chelate, is unsuitable for such geometries [1].

Chemical Biology: Probe Development Exploiting Tautomer-Dependent Target Engagement

Laboratories designing activity-based probes or fragment libraries that exploit amide vs. imino tautomerism for selective target engagement should procure N-cyano-4-pyridinecarboxamide rather than the N-cyano-4-pyridinecarboximidamide variant. The amide tautomer offers a distinct hydrogen-bond pharmacophore that directs fragment hit expansion along a different vector [1].

Technical Documentation Hub

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